molecular formula C8H18N2S B1462037 2-(Thiomorpholin-4-yl)butan-1-amine CAS No. 1042652-34-5

2-(Thiomorpholin-4-yl)butan-1-amine

Cat. No.: B1462037
CAS No.: 1042652-34-5
M. Wt: 174.31 g/mol
InChI Key: WDTZYJMJVQOOMN-UHFFFAOYSA-N
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Description

2-(Thiomorpholin-4-yl)butan-1-amine is a compound with the molecular formula C8H18N2S and a molecular weight of 174.31 g/mol. This compound has garnered interest among scientists and researchers due to its unique physical, chemical, and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2-(Thiomorpholin-4-yl)butan-1-amine typically involves the nucleophilic substitution of haloalkanes with thiomorpholine. One common method is the alkylation of thiomorpholine with 1-bromobutane under basic conditions. The reaction proceeds as follows:

    Reactants: Thiomorpholine and 1-bromobutane.

    Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate.

    Procedure: Thiomorpholine is dissolved in an appropriate solvent (e.g., ethanol or acetonitrile), and 1-bromobutane is added dropwise. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

    Product Isolation: The product, this compound, is isolated by extraction and purification techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems allows for precise control of temperature, pressure, and reactant concentrations, leading to efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

2-(Thiomorpholin-4-yl)butan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the thiomorpholine ring or the butan-1-amine chain.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides, sulfonyl chlorides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, amines.

    Substitution: Alkylated, acylated, or sulfonylated derivatives.

Scientific Research Applications

2-(Thiomorpholin-4-yl)butan-1-amine has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(Thiomorpholin-4-yl)butan-1-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Altering Gene Expression: Affecting the transcription and translation of specific genes.

Comparison with Similar Compounds

2-(Thiomorpholin-4-yl)butan-1-amine can be compared with other similar compounds, such as:

    Thiomorpholine: Lacks the butan-1-amine chain, making it less versatile in chemical reactions.

    4-(Butylamino)thiomorpholine: Similar structure but with different functional groups, leading to distinct chemical and biological properties.

    2-(Morpholin-4-yl)butan-1-amine: Contains an oxygen atom instead of sulfur, resulting in different reactivity and applications.

The uniqueness of this compound lies in its combination of the thiomorpholine ring and the butan-1-amine chain, providing a versatile scaffold for various chemical modifications and applications.

Properties

IUPAC Name

2-thiomorpholin-4-ylbutan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2S/c1-2-8(7-9)10-3-5-11-6-4-10/h8H,2-7,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDTZYJMJVQOOMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CN)N1CCSCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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